![molecular formula C10H12N4O2S B1666224 3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one CAS No. 618913-30-7](/img/structure/B1666224.png)
3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one
Übersicht
Beschreibung
AZD 5904 is an irreversible inhibitor of myeloperoxidase (MPO; IC50 = 0.2 µM in a cell-free assay). It enhances decreases in the mitochondrial membrane potential in, and the viability of, MOLM-14 acute myeloid leukemia (AML) cells when used in combination with cytarabine. AZD 5904 (75 µmol/kg) prevents high-fat diet-induced increases in microvascular blood flow and microvascular blood volume in rats.
AZD5904 is a potent orally bioavailable MPO inhibitor. In preclinical studies, AZD5904 inhibited the isolated MPO enzyme with an IC50 of 140 nM and was approximately equipotent in assays of rat and mouse MPO enzyme activity. Cross over to other species has not been investigated. AZD5904 was > 10-fold selective for the related peroxide enzymes lactoperoxidase (LPO) and thyroid peroxidase (TPO) and > 70-fold selective against a panel of other targets. AZD5904 dose dependently reduced MPO activity in a rat peritonitis model with an estimated plasma IC50 of 5 μmol/L (~1.3 μg/mL) and elicited protective effects at comparable plasma exposures in a mouse Experimental Autoimmune Encephalomyelitis (EAE) model, although effects were not consistently reproduced. AZD5904 was in development for multiple sclerosis and COPD and has been evaluated in single and multiple dose studies in healthy volunteers.
Wissenschaftliche Forschungsanwendungen
Myeloperoxidase Inhibition
AZD5904 is a potent and irreversible inhibitor of human myeloperoxidase (MPO), an enzyme involved in the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride anion during the immune response . By inhibiting MPO, AZD5904 can reduce the formation of reactive oxygen species, which are implicated in various inflammatory diseases. This property makes it a valuable tool for studying inflammatory processes and potentially developing anti-inflammatory therapies.
Enhancement of Sperm Function
Research has indicated that AZD5904 can enhance human sperm function in vitro. A study showed that the compound improved sperm function in an oxidative stress model, suggesting a potential novel approach for treating male infertility . This application is particularly significant given the lack of effective treatments for many cases of male infertility.
Pharmacokinetics and Drug Delivery
AZD5904 has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. It has been administered orally in Phase 1 clinical trials, showing a main route of clearance via the kidneys . Understanding the pharmacokinetics of AZD5904 can aid in the development of new drug delivery systems and formulations.
Potential in Immune Checkpoint Therapy
In the field of oncology, AZD5904 has shown promise in enhancing immune checkpoint therapy for melanoma. By inhibiting MPO, AZD5904 may disrupt the immunosuppressive tumor microenvironment, improving the efficacy of immune checkpoint inhibitors . This application could lead to new combination therapies for cancer treatment.
Safety and Toxicology
AZD5904 has undergone safety and tolerability assessments in preclinical and clinical studies. It has been found to have minimal drug-related adverse events, although effects on thyroid hormones could not be completely ruled out . Its safety profile is crucial for its potential therapeutic use and for advancing into later-stage clinical trials.
Biotechnological Research
The compound’s role as an MPO inhibitor opens up possibilities for its use in biotechnological research, particularly in studying the enzyme’s role in various biological processes and diseases. AZD5904’s selectivity and potency make it a useful tool for dissecting the pathways where MPO is involved, which could lead to the discovery of new therapeutic targets .
Wirkmechanismus
Target of Action
AZD5904, also known as 3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one or 62A9CG81VN, is a potent and irreversible inhibitor of Myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response, particularly in the formation of reactive oxygen species.
Mode of Action
AZD5904 interacts with MPO by binding to it and inhibiting its activity . This inhibition is irreversible, meaning that once AZD5904 has bound to MPO, the enzyme cannot regain its activity . The potency of AZD5904 is quite high, with an IC50 value of 140nM .
Biochemical Pathways
By inhibiting MPO, AZD5904 affects the biochemical pathways involving the production of reactive oxygen species . In particular, it can inhibit the production of hypochlorous acid (HOCl) by more than 90% in isolated human neutrophils . This can lead to a decrease in oxidative stress, which is often associated with various inflammatory and autoimmune diseases.
Pharmacokinetics
AZD5904 has been administered orally to healthy volunteers in single-doses of up to 1200mg and multiple doses of up to 325mg TID . The main route of clearance is renal, possibly via active transport . Plasma protein binding is 44% . In vitro studies indicate CYP2C19 inhibition and P-gp substrate and low BBB penetration .
Result of Action
The inhibition of MPO by AZD5904 can lead to a decrease in the formation of reactive oxygen species, which can have various effects at the molecular and cellular levels. For example, it can reduce oxidative stress, which is often associated with inflammation and damage to cells and tissues . In a rat peritonitis model, AZD5904 dose-dependently reduced MPO activity .
Action Environment
The action of AZD5904 can be influenced by various environmental factors. For example, it is renally cleared, thus requiring caution and PK monitoring if dosed to subjects with impaired renal function . Furthermore, it has been found to be light sensitive, requiring storage in the dark . The compound’s action, efficacy, and stability can also be influenced by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPDBEVKURKEII-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |
CAS RN |
618913-30-7 | |
Record name | AZD-5904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5904 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AZD5904?
A1: AZD5904 functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.
Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?
A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with AZD5904 during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].
Q3: Could AZD5904 be beneficial in treating cancer, particularly in combination with other therapies?
A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with AZD5904 enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for AZD5904 as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.
Q4: What are the implications of germline MPO variants in myeloid neoplasia?
A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].
Q5: Does AZD5904 show promise for treating hypertrophic cardiomyopathy (HCM)?
A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with AZD5904 in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.